Cochinmicin I

Description

Properties

CAS No. |

143728-97-6 |

|---|---|

Molecular Formula |

C46H47N7O12 |

Molecular Weight |

889.9 g/mol |

IUPAC Name |

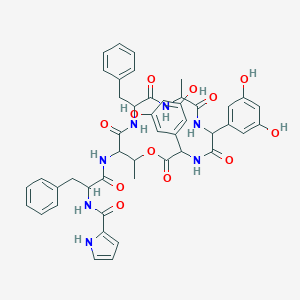

N-[1-[[12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C46H47N7O12/c1-24-40(58)52-38(28-18-30(54)22-31(55)19-28)45(63)53-39(29-20-32(56)23-33(57)21-29)46(64)65-25(2)37(44(62)50-35(42(60)48-24)16-26-10-5-3-6-11-26)51-43(61)36(17-27-12-7-4-8-13-27)49-41(59)34-14-9-15-47-34/h3-15,18-25,35-39,47,54-57H,16-17H2,1-2H3,(H,48,60)(H,49,59)(H,50,62)(H,51,61)(H,52,58)(H,53,63) |

InChI Key |

BAIAJPQVHAPGNS-UHFFFAOYSA-N |

SMILES |

CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC(=CC(=C2)O)O)C3=CC(=CC(=C3)O)O)C)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CC=CN6 |

Canonical SMILES |

CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC(=CC(=C2)O)O)C3=CC(=CC(=C3)O)O)C)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CC=CN6 |

Other CAS No. |

146925-27-1 |

Synonyms |

cochinmicin I |

Origin of Product |

United States |

Foundational & Exploratory

Cochinmicin I: A Technical Guide to its Discovery and Origin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochinmicin I is a potent, non-ribosomally synthesized cyclodepsipeptide that has garnered significant interest within the scientific community due to its activity as a competitive endothelin receptor antagonist. This document provides a comprehensive technical overview of the discovery, origin, and biosynthetic pathway of Cochinmicin I. It is intended to serve as a detailed resource, consolidating key data and experimental methodologies to facilitate further research and development efforts. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to ensure clarity and ease of comparison.

Discovery and Origin

Cochinmicin I was first identified as part of a complex of related novel peptolides, including Cochinmicin II and III, by researchers at Merck Research Laboratories. These compounds were isolated from the submerged fermentation cultures of the actinomycete Microbispora sp., strain ATCC 55140.[1] Cochinmicin I is distinguished from its counterparts as the deschloro analog of cochinmicin III.[1] The discovery of the cochinmicins introduced a new class of competitive endothelin antagonists with potential therapeutic applications in cardiovascular diseases.[2]

Biological Activity: Endothelin Receptor Antagonism

Cochinmicin I functions as a competitive antagonist of endothelin receptors, which are implicated in vasoconstriction and vasodilation.[2] Its inhibitory activity has been quantified against endothelin receptor subtypes A (ETA) and B (ETB). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Compound | ETA IC50 (nM) | ETB IC50 (nM) |

| Cochinmicin I | 48 | 130 |

| Cochinmicin II | 130 | >1000 |

| Cochinmicin III | 20 | 140 |

| Cochinmicin IV | 110 | >1000 |

| Cochinmicin V | 70 | >1000 |

Data sourced from Schnegotzki et al., 2022, which references the original discovery papers.

Experimental Protocols

Fermentation of Microbispora sp. ATCC 55140

Isolation and Purification

The cochinmicins are a closely related group of compounds that are separated and purified using High-Performance Liquid Chromatography (HPLC).[1]

Structure Elucidation

The chemical structure of Cochinmicin I was elucidated through a combination of advanced analytical techniques. These methods included:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: To establish the connectivity and stereochemistry of the amino acid residues.

-

Liquid Chromatography (LC): For separation and analysis of the different cochinmicin components.

The structure was determined to be a cyclic depsipeptide composed of six alpha-amino acids and a pyrrole-2-carboxylic acid moiety. The specific amino acid constituents of Cochinmicin I are D-allo-threonine, D-alanine, L-phenylalanine, D-phenylalanine, and two residues of D-3,5-dihydroxyphenylglycine (DHPG).

Endothelin Receptor Antagonist Assay

The biological activity of Cochinmicin I as an endothelin receptor antagonist was determined through dose-response competition assays.[2] These assays measure the ability of the compound to compete with endothelin for binding to its receptors, ETA and ETB.

Biosynthesis of Cochinmicin I

Cochinmicin I is synthesized via a five-module non-ribosomal peptide synthetase (NRPS) encoded by the cochinmicin (cmn) biosynthesis gene cluster.[2] The biosynthesis involves the sequential addition of its constituent amino acids and the final cyclization to form the mature depsipeptide.

Caption: Biosynthetic pathway of Cochinmicin I via NRPS.

Experimental Workflow

The overall workflow for the discovery and characterization of Cochinmicin I is a systematic process that moves from microbial culture to detailed chemical and biological analysis.

Caption: General experimental workflow for Cochinmicin I discovery.

Logical Relationship of Cochinmicin I Origin

The origin of Cochinmicin I can be traced from its producing microorganism through the biosynthetic machinery to the final bioactive compound.

Caption: Logical relationship of Cochinmicin I's origin.

References

In-Depth Technical Guide: Microbispora sp. as a Source of Cochinmicin I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochinmicin I, a novel cyclodepsipeptide, has been identified as a potent and competitive antagonist of the endothelin receptor. This technical guide provides a comprehensive overview of Cochinmicin I, with a focus on its production from the actinomycete Microbispora sp. ATCC 55140. The document details the available data on its physicochemical properties, outlines the known experimental protocols for its fermentation and isolation, and discusses its biological activity. Furthermore, it presents a visualization of the endothelin signaling pathway, which is the target of Cochinmicin I's therapeutic action. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product drug discovery and development.

Introduction

Cochinmicin I is a member of the cochinmicins family, a group of novel peptolides produced by the submerged fermentation of Microbispora sp. strain ATCC 55140.[1] These compounds are of significant interest due to their potent and competitive antagonism of the endothelin receptors, suggesting potential therapeutic applications in conditions where the endothelin system is dysregulated. Cochinmicin I is structurally a cyclodepsipeptide. The total synthesis of Cochinmicin I has been a subject of research, highlighting its complex and interesting molecular architecture.

Physicochemical Properties of Cochinmicin I

The fundamental physicochemical properties of Cochinmicin I are summarized in the table below. This information is crucial for its detection, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C₄₆H₄₇N₇O₁₂ | PubChem |

| Molecular Weight | 889.9 g/mol | PubChem |

| Monoisotopic Mass | 889.32826996 Da | PubChem |

| Topological Polar Surface Area | 298 Ų | PubChem |

| Hydrogen Bond Donor Count | 8 | PubChem |

| Hydrogen Bond Acceptor Count | 13 | PubChem |

| Rotatable Bond Count | 8 | PubChem |

| XLogP3 | 3.6 | PubChem |

Production of Cochinmicin I from Microbispora sp. ATCC 55140

Cochinmicin I is produced through submerged fermentation of Microbispora sp. ATCC 55140. While specific, detailed protocols for maximizing the yield of Cochinmicin I are not extensively published, the general approach involves culturing the microorganism in a suitable nutrient medium under controlled conditions.

Fermentation Protocol (General Approach)

The following is a generalized protocol based on the fermentation of similar Microbispora species for the production of secondary metabolites. Optimization of these parameters is critical for achieving high yields of Cochinmicin I.

3.1.1. Culture Maintenance and Inoculum Preparation

-

Strain: Microbispora sp. ATCC 55140

-

Maintenance Medium: A suitable agar-based medium, such as ISP3-agar, can be used for maintaining the culture.

-

Inoculum Development:

-

Aseptically transfer a loopful of spores or a piece of mycelial mat from a mature agar plate to a flask containing a seed medium.

-

Incubate the seed culture on a rotary shaker at an appropriate temperature (e.g., 28-37 °C) for 2-3 days to obtain a well-grown vegetative inoculum.

-

3.1.2. Production Fermentation

-

Fermentation Medium: A complex medium rich in carbon and nitrogen sources is typically used. While the exact medium for Cochinmicin I production is not publicly detailed, a representative medium for Microbispora fermentation could include:

-

Carbon Source: Glucose, Maltose, or other carbohydrates.

-

Nitrogen Source: Yeast extract, Peptone, Soybean meal, or specific amino acids.

-

Mineral Salts: NaCl, KCl, MgSO₄, FeSO₄, etc.

-

pH Buffer: CaCO₃ or a suitable buffer to maintain a stable pH.

-

-

Fermentation Conditions:

-

Temperature: Typically in the range of 28-37 °C.

-

pH: Maintained between 6.0 and 8.0.

-

Agitation: 150-250 rpm to ensure adequate mixing and aeration.

-

Aeration: Supplied by sterile air, with the rate optimized for the specific fermenter volume.

-

Fermentation Time: Typically 7-14 days, with the production of Cochinmicin I monitored periodically.

-

Extraction and Purification Protocol

Following fermentation, the cochinmicins are extracted from the culture broth and mycelium and subsequently purified.

3.2.1. Extraction

-

Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

-

Extract the mycelial cake with an organic solvent such as methanol or acetone.

-

Extract the filtered broth with a water-immiscible organic solvent like ethyl acetate or butanol.

-

Combine the organic extracts and concentrate them under reduced pressure to yield a crude extract.

3.2.2. Purification

-

Chromatography: The crude extract is subjected to a series of chromatographic steps for purification.

-

Initial Fractionation: Adsorption chromatography on silica gel or other suitable resins can be used for initial fractionation.

-

High-Performance Liquid Chromatography (HPLC): Final purification of Cochinmicin I is achieved using reversed-phase HPLC.[1] While the specific conditions are not detailed in the available literature, a typical protocol would involve:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA).

-

Detection: UV detection at a wavelength suitable for the chromophores in Cochinmicin I (e.g., 210 nm, 254 nm).

-

Fraction Collection: Fractions corresponding to the Cochinmicin I peak are collected.

-

-

Biological Activity and Mechanism of Action

Cochinmicin I is a potent and competitive antagonist of endothelin receptors.[1] Endothelins are potent vasoconstrictor peptides that play a role in various physiological and pathological processes. By blocking the binding of endothelins to their receptors, Cochinmicin I can inhibit these downstream effects.

Endothelin Receptor Antagonism

Endothelin Signaling Pathway

The endothelin signaling pathway is a complex cascade that is initiated by the binding of endothelins to their G protein-coupled receptors (GPCRs), primarily endothelin receptor type A (ETₐ) and type B (ETₑ). Cochinmicin I exerts its effect by interfering with this initial binding step.

Antimicrobial Activity

While the primary focus has been on its endothelin receptor antagonism, many cyclodepsipeptides from microbial sources exhibit antimicrobial properties. The antibacterial and antifungal spectrum of Cochinmicin I has not been extensively reported and represents an area for further investigation.

Experimental Workflows

The discovery and characterization of Cochinmicin I involve a series of interconnected experimental stages. The following diagram illustrates a typical workflow.

Conclusion and Future Directions

Cochinmicin I, produced by Microbispora sp. ATCC 55140, is a promising natural product with potent endothelin receptor antagonist activity. This technical guide has summarized the available information on its production, properties, and biological activity. However, significant gaps in the publicly available data exist, particularly concerning detailed fermentation and purification protocols, as well as quantitative bioactivity data.

Future research should focus on:

-

Optimization of Fermentation: A systematic optimization of the fermentation medium and culture conditions is necessary to enhance the production yield of Cochinmicin I.

-

Development of a Scalable Purification Process: A robust and scalable purification protocol is essential for producing sufficient quantities of Cochinmicin I for preclinical and clinical studies.

-

Comprehensive Bioactivity Profiling: A thorough investigation of the in vitro and in vivo pharmacological properties of Cochinmicin I is required to fully assess its therapeutic potential. This includes determining its IC₅₀ values against different endothelin receptor subtypes and evaluating its efficacy in relevant disease models.

-

Exploration of Antimicrobial Activity: A systematic evaluation of the antimicrobial spectrum of Cochinmicin I could reveal additional therapeutic applications.

Addressing these research areas will be crucial for the further development of Cochinmicin I as a potential therapeutic agent.

References

Cochinmicin I: A Technical Guide for Researchers

An In-depth Overview of the Chemical Structure, Physicochemical Properties, Biological Activity, and Experimental Protocols for the Potent Endothelin Receptor Antagonist, Cochinmicin I.

This technical guide provides a comprehensive overview of Cochinmicin I, a complex cyclodepsipeptide with significant potential in drug development due to its potent and competitive antagonism of the endothelin receptors. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, biological activity, and the experimental methodologies for its production, isolation, and characterization.

Core Concepts: Chemical Structure and Properties

Cochinmicin I is a natural product isolated from the fermentation broth of Microbispora sp. ATCC 55140.[1] It belongs to a class of compounds known as cyclodepsipeptides, which are characterized by a cyclic structure containing both peptide and ester bonds.

The chemical structure of Cochinmicin I was elucidated through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[2] It is a complex molecule composed of six alpha-amino acids and a pyrrole-2-carboxylic acid moiety.[2] The constituent amino acids include one equivalent each of D-allo-threonine, D-alanine, L-phenylalanine, and D-phenylalanine, along with two equivalents of the non-standard amino acid 3,5-dihydroxyphenylglycine (DHPG) in the D configuration.[2] Cochinmicin I is structurally distinguished from its analogue, Cochinmicin III, by the absence of a chlorine atom on the pyrrole-2-carboxylic acid residue.[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄₆H₄₇N₇O₁₂ | [3] |

| Molecular Weight | 889.9 g/mol | [3] |

| IUPAC Name | N-[1-[[12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1H-pyrrole-2-carboxamide | [3] |

| CAS Number | 143728-97-6 | [3] |

| Canonical SMILES | CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC(=CC(=C2)O)O)C3=CC(=CC(=C3)O)O)C)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CC=CN6 | [3] |

| InChI Key | BAIAJPQVHAPGNS-UHFFFAOYSA-N | [3] |

| XLogP3 (Calculated) | 3.6 | [3] |

Biological Activity and Mechanism of Action

Cochinmicin I is a potent and competitive antagonist of endothelin receptors.[1] The endothelin system plays a crucial role in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular diseases. Endothelin exerts its effects through two main G protein-coupled receptor subtypes: endothelin receptor A (ETₐ) and endothelin receptor B (ETₑ). The antagonism of these receptors by Cochinmicin I makes it a molecule of significant interest for therapeutic applications.

Quantitative Biological Activity

While described as a potent antagonist, specific IC₅₀ values for Cochinmicin I are noted to be significant in in-vitro assays. Further investigation of the primary literature is required to obtain precise quantitative data for its binding affinity and functional antagonism at the ETₐ and ETₑ receptors.

Endothelin Receptor Signaling Pathway

Cochinmicin I competitively inhibits the binding of endothelin (ET-1, ET-2, ET-3) to its receptors, thereby blocking the downstream signaling cascades. The diagram below illustrates the canonical endothelin receptor signaling pathway that is inhibited by Cochinmicin I.

References

Cochinmicin I: Unveiling the Mechanism of a Novel Endothelin Antagonist

A Technical Whitepaper for Drug Discovery & Development Professionals

Foreword

The endothelin (ET) system, comprising three potent vasoconstrictor peptides (ET-1, ET-2, and ET-3) and their corresponding G protein-coupled receptors (ET-A and ET-B), plays a pivotal role in cardiovascular homeostasis and pathophysiology. Dysregulation of the endothelin system is implicated in a multitude of diseases, including pulmonary arterial hypertension, chronic kidney disease, and various cancers, making endothelin receptor antagonists a significant area of therapeutic interest. Cochinmicin I, a novel cyclic depsipeptide isolated from the fermentation broth of Microbispora sp., has emerged as a potent and competitive antagonist of endothelin receptors. This technical guide provides an in-depth exploration of the mechanism of action of Cochinmicin I, presenting available data, outlining key experimental methodologies, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action: Competitive Antagonism

Cochinmicin I exerts its pharmacological effect through competitive antagonism of endothelin receptors.[1] This mechanism involves the direct binding of Cochinmicin I to the endothelin receptor, thereby preventing the binding of the endogenous ligand, endothelin-1 (ET-1). By occupying the receptor's binding site, Cochinmicin I effectively blocks the downstream signaling cascades that are normally initiated by ET-1, leading to a reduction in its physiological effects, most notably vasoconstriction.

Quantitative Analysis of Receptor Antagonism

A thorough understanding of the potency and selectivity of a receptor antagonist is paramount for its development as a therapeutic agent. This section summarizes the key quantitative parameters that define the interaction of Cochinmicin I with endothelin receptors.

Table 1: Quantitative Pharmacological Data for Cochinmicin I

| Parameter | Value | Receptor Subtype | Experimental System |

| IC50 | Data Not Available | Not Specified | Not Specified |

| Ki | Data Not Available | Not Specified | Not Specified |

| Receptor Selectivity | Data Not Available | ET-A vs. ET-B | Not Specified |

Note: Despite extensive literature searches, specific quantitative data for Cochinmicin I's IC50, Ki, and receptor selectivity were not publicly available in the reviewed scientific literature. The original discovery papers from 1992 describe Cochinmicin I as a potent and competitive antagonist but do not provide these specific quantitative values.

Signaling Pathways Modulated by Cochinmicin I

Endothelin-1 binding to its receptors (ET-A and ET-B) on vascular smooth muscle cells triggers a cascade of intracellular events culminating in vasoconstriction. Cochinmicin I, by blocking this initial binding step, inhibits these downstream signaling pathways.

The primary signaling pathway initiated by ET-1 involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ then binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction. DAG, in concert with Ca2+, activates protein kinase C (PKC), which contributes to the sustained phase of contraction.

Below is a diagram illustrating the endothelin-1 signaling pathway and the point of intervention for Cochinmicin I.

Caption: Endothelin-1 signaling pathway and the inhibitory action of Cochinmicin I.

Key Experimental Protocols

The characterization of an endothelin receptor antagonist like Cochinmicin I relies on a series of well-defined in vitro and in vivo experiments. While specific protocols for Cochinmicin I are not detailed in the available literature, this section outlines the standard methodologies employed in the field.

Endothelin Receptor Binding Assay

This assay is fundamental to determining the binding affinity (Ki) and the concentration of the antagonist that inhibits 50% of radiolabeled endothelin binding (IC50).

Objective: To quantify the binding of Cochinmicin I to endothelin receptors.

General Protocol:

-

Membrane Preparation: Membranes expressing either ET-A or ET-B receptors are prepared from cultured cells (e.g., CHO or HEK293 cells stably expressing the receptor) or from tissues known to be rich in a specific receptor subtype.

-

Radioligand: A radiolabeled endothelin, typically [¹²⁵I]-ET-1, is used as the ligand.

-

Incubation: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled competitor (Cochinmicin I).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, usually by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a typical endothelin receptor binding assay.

In Vitro Functional Assays

Functional assays are crucial for determining whether a compound that binds to the receptor acts as an antagonist, agonist, or has no effect on receptor signaling.

Objective: To measure the ability of Cochinmicin I to inhibit ET-1-induced increases in intracellular calcium.

General Protocol:

-

Cell Culture: Cells expressing the endothelin receptor of interest are cultured and plated in a microplate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of Cochinmicin I.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of ET-1.

-

Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader or a fluorometric imaging system.

-

Data Analysis: The inhibitory effect of Cochinmicin I is quantified by determining the concentration that produces a 50% reduction in the ET-1-induced calcium response (IC50).

Caption: Workflow for an intracellular calcium mobilization assay.

Objective: To assess the ability of Cochinmicin I to inhibit ET-1-induced contraction of isolated blood vessels.

General Protocol:

-

Tissue Preparation: Rings of an artery (e.g., rat aorta) are dissected and mounted in an organ bath containing a physiological salt solution.

-

Equilibration: The arterial rings are allowed to equilibrate under a resting tension.

-

Antagonist Incubation: The tissues are incubated with Cochinmicin I or vehicle.

-

Cumulative Concentration-Response Curve: A cumulative concentration-response curve to ET-1 is generated by adding increasing concentrations of the agonist to the organ bath.

-

Tension Measurement: The isometric tension of the arterial rings is continuously recorded.

-

Data Analysis: The potency of Cochinmicin I is determined by the rightward shift of the ET-1 concentration-response curve in the presence of the antagonist. A Schild analysis can be performed to determine the pA2 value, which is a measure of the antagonist's affinity.

Conclusion and Future Directions

Cochinmicin I is a novel and potent competitive antagonist of endothelin receptors.[1] While the initial discovery highlighted its potential, a comprehensive understanding of its pharmacological profile, including its precise binding affinities, receptor subtype selectivity, and in vivo efficacy, remains to be fully elucidated in publicly accessible literature. The experimental protocols outlined in this guide provide a framework for the further characterization of Cochinmicin I and other novel endothelin receptor antagonists. Future research should focus on obtaining detailed quantitative data to fully assess the therapeutic potential of this promising natural product. Such studies will be crucial in determining its suitability for further preclinical and clinical development in the treatment of endothelin-mediated diseases.

References

The Biosynthesis of Cochinmicin I in Microbispora sp.: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochinmicin I is a potent cyclodepsipeptide endothelin antagonist produced by the actinomycete Microbispora sp. ATCC 55140.[1] Its complex chemical structure, featuring non-proteinogenic amino acids, makes it an interesting candidate for drug development. This technical guide provides a detailed overview of the biosynthetic pathway of Cochinmicin I, based on the current scientific understanding. The biosynthesis is orchestrated by a sophisticated enzymatic assembly line, primarily involving a non-ribosomal peptide synthetase (NRPS) and a type III polyketide synthase (PKS). This document outlines the key biosynthetic steps, the genetic organization of the biosynthetic gene cluster, and the enzymatic machinery responsible for the synthesis of its unique precursors.

Please Note: This document is based on publicly available scientific literature. Due to access limitations to the full text of some primary research articles, detailed experimental protocols and specific quantitative data (e.g., enzyme kinetics, fermentation yields) are not included. The information presented herein provides a comprehensive conceptual and technical framework of the biosynthetic pathway.

Introduction to Cochinmicin I

Cochinmicin I is a member of the cochinmicin family of cyclic depsipeptides, which also includes Cochinmicins II and III.[1] These natural products have garnered significant interest due to their biological activity as competitive antagonists of endothelin receptors, which are implicated in vasoconstriction.[2][3] The core structure of Cochinmicin I is a cyclic hexadepsipeptide containing a unique combination of amino acid residues.[2]

The chemical structure of Cochinmicin I (C₄₆H₄₇N₇O₁₂) consists of the following building blocks[2][4][5]:

-

One molecule of D-allo-threonine

-

One molecule of D-alanine

-

One molecule of L-phenylalanine

-

One molecule of D-phenylalanine

-

Two molecules of D-3,5-dihydroxyphenylglycine (D-Dpg)

-

One molecule of pyrrole-2-carboxylic acid

The cyclic nature of the molecule is formed by an ester linkage (depsipeptide bond) in addition to the amide bonds.[2] Cochinmicin I is distinguished from Cochinmicin III by the absence of a chlorine atom on the pyrrole-2-carboxylic acid moiety.[1]

The Cochinmicin Biosynthetic Gene Cluster (cmn)

The genetic blueprint for Cochinmicin I biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC), designated as the cmn cluster.[3] Analysis of this gene cluster has been pivotal in elucidating the biosynthetic pathway. The cmn BGC contains genes encoding the core enzymatic machinery, including a five-module non-ribosomal peptide synthetase (NRPS), a type III polyketide synthase (PKS), and various tailoring enzymes responsible for precursor synthesis and modification.[3]

The Biosynthetic Pathway of Cochinmicin I

The biosynthesis of Cochinmicin I is a multi-step process that can be divided into three main stages:

-

Precursor Biosynthesis: The synthesis of the non-proteinogenic building blocks, D-3,5-dihydroxyphenylglycine (Dpg) and pyrrole-2-carboxylic acid.

-

NRPS-mediated Assembly: The sequential condensation of the amino acid and pyrrole precursors on the NRPS assembly line.

-

Cyclization and Release: The final cyclization and release of the mature Cochinmicin I molecule from the NRPS.

Biosynthesis of Precursors

The unusual amino acid D-3,5-dihydroxyphenylglycine is a key component of Cochinmicin I. Its biosynthesis is initiated by a type III polyketide synthase (PKS), designated CmnI.[3] Type III PKSs are known to produce aromatic compounds from malonyl-CoA precursors. In this pathway, CmnI likely catalyzes the iterative condensation of three malonyl-CoA units to form a polyketide intermediate, which then undergoes cyclization and aromatization. Subsequent tailoring enzymes, including CmnH and CmnJ-L, are proposed to modify this intermediate to yield Dpg.[3]

The biosynthesis of pyrrole-2-carboxylic acid in actinomycetes can occur through various pathways.[6][7][8] While the specific pathway in Microbispora sp. for Cochinmicin I biosynthesis has not been fully detailed in the available literature, it is known to be a common building block in microbial secondary metabolites.

Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line

The core of Cochinmicin I biosynthesis is a five-module NRPS enzyme. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid precursor into the growing peptide chain. The general organization of an NRPS module consists of three key domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl-AMP intermediate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own T domain and the growing peptide chain attached to the T domain of the preceding module.

The five NRPS modules in the cmn cluster are predicted to assemble the precursors in a specific order. Interestingly, since there are two D-Dpg residues in Cochinmicin I, it is proposed that one of the Dpg-incorporating modules is used iteratively.[3]

Cyclization and Release

The final step in the biosynthesis is the release of the assembled hexapeptide from the NRPS. This is typically catalyzed by a thioesterase (TE) domain located at the C-terminus of the final NRPS module. The TE domain can catalyze either a hydrolytic release to produce a linear peptide or an intramolecular cyclization. In the case of Cochinmicin I, the TE domain facilitates an intramolecular cyclization via the formation of an ester bond between the carboxyl group of the last amino acid and the hydroxyl group of the D-allo-threonine residue, resulting in the characteristic depsipeptide ring structure.

Visualizing the Biosynthetic Pathway and Experimental Logic

To further illustrate the biosynthesis of Cochinmicin I, the following diagrams have been generated using the Graphviz (DOT language).

Figure 1. Overview of the Cochinmicin I biosynthetic pathway.

Figure 2. Logical workflow within a single Non-Ribosomal Peptide Synthetase (NRPS) module.

Figure 3. General experimental workflow for elucidating a natural product biosynthetic pathway.

Conclusion and Future Perspectives

The elucidation of the Cochinmicin I biosynthetic pathway in Microbispora sp. has provided significant insights into the enzymatic machinery responsible for the production of this complex and biologically active molecule. The identification of the cmn gene cluster and the characterization of the NRPS and PKS enzymes involved have laid the groundwork for future research in this area.

For drug development professionals, understanding this pathway opens up possibilities for biosynthetic engineering and the generation of novel Cochinmicin I analogs with potentially improved therapeutic properties. By manipulating the genes within the cmn cluster, it may be possible to alter the substrate specificity of the NRPS modules to incorporate different amino acids, or to modify the tailoring enzymes to generate derivatives with enhanced activity or bioavailability.

Further research is needed to fully characterize the individual enzymes of the pathway, including their substrate specificities and kinetic parameters. The development of a heterologous expression system for the cmn gene cluster would be a valuable tool for these studies and for the production of engineered cochinmicins. A deeper understanding of the regulatory mechanisms governing the expression of the cmn cluster could also lead to strategies for improving the production yield of Cochinmicin I.

References

- 1. researchgate.net [researchgate.net]

- 2. Cochinmicins, novel and potent cyclodepsipeptide endothelin antagonists from a Microbispora sp. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total Synthesis and Biosynthesis of Cyclodepsipeptide Cochinmicin I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cochinmicin I (146925-27-1) for sale [vulcanchem.com]

- 5. Cochinmicin I | C46H47N7O12 | CID 139584044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of Cochinmicin I

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for conducting a preliminary cytotoxicity screening of Cochinmicin I, a cyclodepsipeptide identified as a competitive endothelin antagonist. Due to the limited publicly available cytotoxicity data for Cochinmicin I, this guide incorporates representative data from a structurally related cyclodepsipeptide, beauvericin, to illustrate the potential cytotoxic profile and to provide a basis for experimental design. The experimental protocols and signaling pathway visualizations are tailored to reflect the known mechanism of action of Cochinmicin I as an endothelin receptor antagonist.

Data Presentation: Representative Cytotoxicity of a Related Cyclodepsipeptide

| Compound | Assay Type | Cell Line/Target | IC50/CC50 (µM) | Reference |

| Beauvericin | Antiviral Activity | HIV-1 Integrase | 1.9 | [1] |

| Beauvericin | Cytotoxicity | SF-9 (Invertebrate) | 2.5 | [2] |

-

IC50: Half-maximal inhibitory concentration.

-

CC50: 50% cytotoxic concentration.

Experimental Protocols: Hypothetical Cytotoxicity Screening of Cochinmicin I

The following is a detailed protocol for a preliminary in vitro cytotoxicity screening of Cochinmicin I using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability. The P388 murine leukemia cell line is proposed, as related compounds have been reported to exhibit cytotoxicity against this line.

Objective: To determine the 50% inhibitory concentration (IC50) of Cochinmicin I on the viability of P388 cells.

Materials:

-

Cochinmicin I (of known purity)

-

P388 (murine leukemia) cell line

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well flat-bottom microplates

-

Multi-channel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

-

Sterile cell culture flasks and other standard laboratory equipment

Procedure:

-

Cell Culture Maintenance:

-

Culture P388 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain logarithmic growth.

-

-

Preparation of Test Compound:

-

Prepare a stock solution of Cochinmicin I in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Prepare serial dilutions of the Cochinmicin I stock solution in the cell culture medium to achieve the desired final concentrations for the assay (e.g., a range from 0.1 µM to 100 µM).

-

-

Cell Seeding:

-

Count the P388 cells using a hemocytometer and determine cell viability (e.g., by trypan blue exclusion).

-

Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in the culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells per well).

-

Include wells for a negative control (cells with medium and vehicle solvent) and a blank control (medium only).

-

-

Treatment:

-

After allowing the cells to adhere and stabilize for a few hours (for suspension cells, this step ensures even distribution), add 100 µL of the various concentrations of Cochinmicin I to the respective wells.

-

For the negative control wells, add 100 µL of the medium containing the same concentration of the vehicle solvent used for the highest concentration of Cochinmicin I.

-

-

Incubation:

-

Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2. The incubation time should be optimized based on the cell doubling time and the expected kinetics of the compound.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for another 4 hours under the same conditions. During this time, viable cells will metabolize the MTT into purple formazan crystals.

-

Carefully aspirate the medium from the wells without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of Cochinmicin I using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of negative control cells) x 100

-

-

Plot the percentage of cell viability against the concentration of Cochinmicin I.

-

Determine the IC50 value, which is the concentration of Cochinmicin I that reduces cell viability by 50%, from the dose-response curve.

-

Mandatory Visualizations

References

An In-depth Technical Guide to Cochinmicin I and its Relationship with Cochinmicin II and III

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochinmicins I, II, and III are a series of structurally related cyclodepsipeptides produced by the actinomycete Microbispora sp. ATCC 55140. These natural products have garnered significant interest within the scientific community due to their potent and competitive antagonism of endothelin receptors. This technical guide provides a comprehensive overview of Cochinmicin I, detailing its relationship with Cochinmicin II and III. The document outlines their chemical structures, biological activities with a focus on endothelin receptor antagonism, and the experimental protocols for their production, isolation, and structural characterization. All quantitative data are presented in tabular format for comparative analysis, and key pathways and relationships are visualized through diagrams to facilitate a deeper understanding of these complex molecules.

Introduction

The cochinmicins are a family of peptolides that have been identified as novel and potent competitive endothelin antagonists.[1] Endothelin receptors, particularly ETA and ETB subtypes, play a crucial role in vasoconstriction and cell proliferation, making them a key target in the development of therapeutics for cardiovascular diseases such as pulmonary arterial hypertension.[2] This guide focuses on Cochinmicin I and its intricate relationship with its closely related analogs, Cochinmicin II and III. Understanding the subtle structural differences and their impact on biological activity is paramount for structure-activity relationship (SAR) studies and the future design of more potent and selective endothelin receptor antagonists.

Chemical Structures and Relationships

Cochinmicins I, II, and III share the same core cyclodepsipeptide scaffold, which consists of six alpha-amino acids and a pyrrolecarboxylic acid moiety. The fundamental amino acid sequence is conserved across all three compounds and includes one equivalent of D-allo-threonine, D-alanine, L-phenylalanine, D-phenylalanine, and two equivalents of 3,5-dihydroxyphenylglycine (DHPG).

The key structural variations that differentiate the three cochinmicins are:

-

Cochinmicin I: Possesses a pyrrole-2-carboxylic acid moiety.

-

Cochinmicin III: Is the chloro-analog of Cochinmicin I, containing a 5-chloropyrrole-2-carboxylic acid instead of pyrrole-2-carboxylic acid.[1]

-

Cochinmicin II: Is a stereoisomer of Cochinmicin III. While Cochinmicins I and III both contain two D-configured DHPG residues, Cochinmicin II is distinguished by the presence of both D- and L-DHPG residues.

These relationships are summarized in the diagram below.

Biological Activity: Endothelin Receptor Antagonism

The primary biological activity of the cochinmicins is their ability to act as competitive antagonists at endothelin receptors.[1] The structural differences between the three compounds have a notable impact on their inhibitory potency.

Quantitative Data

Table 1: Summary of Chemical and Biological Properties of Cochinmicins I, II, and III

| Compound | Molecular Formula | Key Structural Feature | DHPG Stereochemistry | Relative Activity |

| Cochinmicin I | C₄₆H₄₇N₇O₁₂ | Pyrrole-2-carboxylic acid | D, D | More Active |

| Cochinmicin II | C₄₆H₄₆ClN₇O₁₂ | 5-chloropyrrole-2-carboxylic acid | D, L | Less Active |

| Cochinmicin III | C₄₆H₄₆ClN₇O₁₂ | 5-chloropyrrole-2-carboxylic acid | D, D | More Active |

Signaling Pathway

Cochinmicins exert their effect by competitively binding to endothelin receptors (ETA and/or ETB) on the surface of cells, thereby blocking the binding of the endogenous ligand, endothelin-1 (ET-1). This inhibition prevents the activation of downstream signaling cascades that lead to physiological responses such as vasoconstriction and cell proliferation.

Experimental Protocols

The following sections detail the methodologies for the production, isolation, and structural characterization of the cochinmicins, based on the seminal work published in 1992.

Production of Cochinmicins

Organism: Microbispora sp. ATCC 55140.[1]

Fermentation Protocol:

-

Seed Culture: A vegetative culture of Microbispora sp. ATCC 55140 is prepared by inoculating a suitable seed medium and incubating for a specified period to achieve sufficient biomass.

-

Production Culture: The seed culture is then used to inoculate a larger production-scale fermentor containing a production medium optimized for the biosynthesis of cochinmicins.

-

Incubation: The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a duration determined by optimal product yield. The production of the cochinmicins occurs during submerged fermentation.[1]

Isolation and Purification

-

Extraction: The whole fermentation broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the cochinmicins from the aqueous phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing the cochinmicins.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps to separate the individual cochinmicins. This typically involves:

-

Initial fractionation using techniques like column chromatography on silica gel or other suitable stationary phases.

-

Final purification and separation of Cochinmicin I, II, and III using High-Performance Liquid Chromatography (HPLC), likely with a reversed-phase column.[1]

-

Structure Elucidation

The chemical structures of the cochinmicins were determined using a combination of spectroscopic and chemical methods.

-

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) and High-Resolution Mass Spectrometry (HRMS) were used to determine the molecular weights and elemental compositions of the cochinmicins.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments were conducted to establish the connectivity of the atoms within the molecules and to determine the amino acid sequence.

-

Amino Acid Analysis: Acid hydrolysis of the cochinmicins followed by chiral derivatization and chromatographic analysis (e.g., GC or HPLC) was used to identify the constituent amino acids and their stereochemistry.

-

Chemical Degradation: Methanolysis was employed to selectively cleave the depsipeptide, aiding in the differentiation of the two phenylalanine residues.

Conclusion

Cochinmicin I, along with its chlorinated and stereoisomeric counterparts, Cochinmicin III and II, represent a significant class of natural products with potent endothelin receptor antagonist activity. The subtle yet critical structural differences, namely the presence or absence of a chlorine atom and the stereochemistry of the DHPG residues, have a profound impact on their biological efficacy. The detailed experimental protocols for their production, isolation, and characterization provide a solid foundation for further research, including total synthesis efforts, SAR studies, and the development of novel therapeutic agents targeting the endothelin system. The information presented in this guide serves as a valuable resource for scientists and researchers dedicated to the exploration and exploitation of these fascinating and pharmacologically relevant molecules.

References

- 1. Cochinmicins, novel and potent cyclodepsipeptide endothelin antagonists from a Microbispora sp. I. Production, isolation, and characterization. | Semantic Scholar [semanticscholar.org]

- 2. Cochinmicins, novel and potent cyclodepsipeptide endothelin antagonists from a Microbispora sp. I. Production, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Cochinmicin I: A Technical Guide to NMR-Based Structural Elucidation

For Immediate Release

This technical guide provides an in-depth exploration of the structural elucidation of Cochinmicin I, a potent cyclodepsipeptide endothelin antagonist, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document details the experimental protocols and presents a comprehensive analysis of the NMR data that were instrumental in defining the complex macrocyclic structure of this natural product.

Cochinmicin I, produced by the fermentation of a Microbispora sp., is a cyclic depsipeptide composed of six α-amino acids and a pyrrolecarboxylic acid moiety.[1] Its structural determination is a critical step in understanding its biological activity and for guiding synthetic and medicinal chemistry efforts. NMR spectroscopy, through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, provides the necessary atomic-level information to piece together its intricate molecular puzzle.

Quantitative NMR Data Analysis

The structural elucidation of Cochinmicin I relies on the careful analysis of its ¹H and ¹³C NMR spectra, complemented by 2D correlation experiments. The chemical shifts (δ) provide information about the electronic environment of each nucleus, while coupling constants (J) reveal through-bond connectivities between neighboring protons. The data presented below is based on the analysis of synthetic Cochinmicin I, which confirmed the structure of the natural product.

Table 1: ¹H NMR Data for Cochinmicin I (DMSO-d₆)

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| D-Ala | |||

| NH | 8.32 | d | 8.1 |

| α-H | 4.38 | p | 7.1 |

| β-H₃ | 1.29 | d | 7.1 |

| L-Phe | |||

| NH | 8.52 | d | 8.8 |

| α-H | 4.54 | ddd | 10.7, 8.8, 4.2 |

| β-H₂ | 3.09, 2.92 | m | |

| D-Phe | |||

| NH | 8.79 | d | 8.9 |

| α-H | 4.61 | ddd | 10.4, 8.9, 4.0 |

| β-H₂ | 3.15, 2.99 | m | |

| D-allo-Thr | |||

| NH | 7.89 | d | 9.2 |

| α-H | 4.21 | dd | 9.2, 2.1 |

| β-H | 5.01 | dq | 6.3, 2.1 |

| γ-H₃ | 1.08 | d | 6.3 |

| D-DHPG-1 | |||

| NH | 8.67 | d | 8.2 |

| α-H | 5.43 | d | 8.2 |

| D-DHPG-2 | |||

| NH | 8.21 | d | 8.5 |

| α-H | 5.37 | d | 8.5 |

| Pyrrole | |||

| H-3 | 6.85 | d | 3.9 |

| H-4 | 6.13 | t | 3.6 |

| H-5 | 6.97 | d | 3.3 |

Table 2: ¹³C NMR Data for Cochinmicin I (DMSO-d₆)

| Position | ¹³C Chemical Shift (δ, ppm) |

| D-Ala | |

| C=O | 172.4 |

| α-C | 48.9 |

| β-C | 17.1 |

| L-Phe | |

| C=O | 170.8 |

| α-C | 54.9 |

| β-C | 37.0 |

| D-Phe | |

| C=O | 171.1 |

| α-C | 55.1 |

| β-C | 37.2 |

| D-allo-Thr | |

| C=O | 170.1 |

| α-C | 58.7 |

| β-C | 76.9 |

| γ-C | 19.8 |

| D-DHPG-1 | |

| C=O | 169.5 |

| α-C | 57.8 |

| D-DHPG-2 | |

| C=O | 168.9 |

| α-C | 58.2 |

| Pyrrole | |

| C=O | 159.8 |

| C-2 | 125.1 |

| C-3 | 114.9 |

| C-4 | 108.7 |

| C-5 | 122.3 |

Experimental Protocols

The acquisition of high-quality NMR data is fundamental to the successful elucidation of a complex natural product like Cochinmicin I. Below are the detailed methodologies for the key NMR experiments.

1. Sample Preparation: A sample of Cochinmicin I is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical to ensure the solubility of the compound and to minimize overlapping solvent signals with analyte resonances.

2. NMR Data Acquisition: All NMR spectra are recorded on a high-field NMR spectrometer.

-

¹H NMR: The 1D proton NMR spectrum is acquired to identify the chemical shifts and coupling constants of all protons in the molecule.

-

¹³C NMR: The 1D carbon NMR spectrum, often acquired using a proton-decoupled pulse sequence, provides the chemical shifts of all carbon atoms.

-

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. It is essential for tracing out the spin systems of the individual amino acid residues.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon resonances based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the individual amino acid fragments and establishing the overall sequence and macrocyclic structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close in space, providing through-space correlations that are critical for determining the stereochemistry and conformational preferences of the molecule.

Visualization of the Elucidation Process

The structural elucidation of Cochinmicin I is a logical process of piecing together molecular fragments based on the correlations observed in the 2D NMR spectra. The following diagrams illustrate the general workflow and the key correlations used in this process.

The COSY experiment is fundamental in identifying the individual amino acid building blocks of Cochinmicin I by revealing proton-proton coupling networks within each residue.

Once the individual amino acid fragments are identified, the HMBC experiment is employed to piece them together by observing long-range correlations between protons and carbons across the peptide and ester bonds.

References

Mass Spectrometry of Cochinmicin I: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochinmicin I is a cyclic depsipeptide with potent endothelin antagonist activity, making it a molecule of significant interest in drug discovery and development. A comprehensive understanding of its structure and physicochemical properties is paramount for its characterization and potential therapeutic applications. Mass spectrometry is a cornerstone technique for the detailed structural elucidation of such complex natural products. This technical guide provides an overview of the mass spectrometric analysis of Cochinmicin I, including its fundamental properties relevant to mass spectrometry, general experimental protocols for the analysis of related cyclic depsipeptides, and a theoretical framework for its fragmentation analysis.

Cochinmicin I is a complex molecule with the chemical formula C46H47N7O12 and a monoisotopic mass of 889.3283 Da.[1][2] Its structure is characterized by a macrocyclic ring composed of six amino acid residues and one pyrrole-2-carboxylic acid, linked by both peptide and ester bonds.[1][3] The constituent amino acids are D-allo-threonine, D-alanine, L-phenylalanine, D-phenylalanine, and two units of 3,5-dihydroxyphenylglycine (DHPG).[1][3]

Physicochemical Properties for Mass Spectrometry

A summary of the key physicochemical properties of Cochinmicin I relevant to its mass spectrometric analysis is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C46H47N7O12 | [1] |

| Average Molecular Weight | 889.9 g/mol | [1] |

| Monoisotopic Mass | 889.3283 Da | [2] |

| General Class | Cyclic Depsipeptide | [1][3] |

Experimental Protocols for Mass Spectrometric Analysis

Objective: To determine the mass of the intact molecule and to elucidate its amino acid sequence and connectivity through fragmentation analysis.

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is recommended.

Sample Preparation:

-

Dissolve a pure sample of Cochinmicin I in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.

-

The sample solution may be infused directly into the mass spectrometer or introduced via a liquid chromatography (LC) system for separation from any impurities.

Mass Spectrometric Parameters (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used for peptides, as it readily forms protonated molecules [M+H]+.

-

Capillary Voltage: 3.5 – 4.5 kV

-

Cone Voltage: 20 – 40 V (optimization required to maximize the signal of the precursor ion and minimize in-source fragmentation)

-

Source Temperature: 100 – 150 °C

-

Desolvation Temperature: 250 – 350 °C

-

Nebulizer Gas (Nitrogen) Flow: 5 – 10 L/hr

-

MS Scan Range: m/z 100 – 1500

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:

-

In the initial MS scan, identify the protonated molecule of Cochinmicin I, which is expected at m/z 890.3356 for [C46H48N7O12]+.

-

Select this precursor ion for collision-induced dissociation (CID).

-

Apply a range of collision energies (e.g., 10 – 50 eV) to induce fragmentation. The optimal collision energy will need to be determined empirically to achieve a rich fragmentation spectrum.

-

Acquire the product ion spectrum (MS/MS spectrum).

Data Analysis and Interpretation

The interpretation of the MS/MS spectrum of a cyclic depsipeptide like Cochinmicin I is a complex process. The initial fragmentation event typically involves the opening of the macrocyclic ring, which can occur at any of the amide or ester bonds. This initial ring-opening is then followed by subsequent fragmentations of the resulting linear peptide, leading to the formation of b- and y-type ions, which provide sequence information. Internal fragmentation and neutral losses (e.g., water, ammonia) are also common.

Predicted Fragmentation Pathway of Cochinmicin I

The fragmentation of cyclic peptides is intricate. The following diagram illustrates a generalized workflow for the analysis and a hypothetical fragmentation initiation for Cochinmicin I. The initial ring opening is a critical step, which can be followed by standard peptide fragmentation pathways.

Conclusion

The mass spectrometric analysis of Cochinmicin I is essential for its structural verification and characterization. While specific, detailed public data on its fragmentation is limited, established methodologies for cyclic depsipeptides provide a robust framework for its analysis. High-resolution tandem mass spectrometry is the technique of choice, and a systematic approach to data acquisition and interpretation is required to unravel its complex fragmentation pattern. Further studies documenting the detailed mass spectrometric behavior of Cochinmicin I would be highly valuable to the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Cochinmicin I

Introduction

Cochinmicin I is a cyclodepsipeptide natural product that has garnered significant interest due to its activity as an endothelin receptor antagonist, indicating its potential for applications in treating cardiovascular diseases.[1] The complex structure of Cochinmicin I, which includes two racemization-prone D-3,5-dihydroxyphenylglycine (Dpg) residues, presents a formidable challenge in its total synthesis.[2][3][4] This document provides a detailed overview of the methodologies employed in the total synthesis of Cochinmicin I, targeting researchers, scientists, and professionals in drug development. The synthesis is presented with a focus on key strategies, experimental protocols, and quantitative data to facilitate replication and further investigation.

Synthetic Strategy Overview

The total synthesis of Cochinmicin I has been successfully achieved through a convergent strategy involving fragment condensation.[2] This approach circumvents some of the difficulties associated with the sensitive Dpg moieties by incorporating them into smaller peptide fragments before the final macrolactonization step. An alternative methodology has also been explored, employing a late-stage Umpolung Amide Synthesis (UmAS) to construct the challenging amide bonds prone to epimerization.[5]

The primary strategy discussed here follows the fragment condensation approach, which can be broadly divided into three key stages:

-

Synthesis of Protected Amino Acid Building Blocks: Preparation of the non-standard amino acids, including the critical D-3,5-dihydroxyphenylglycine (Dpg) and pyrrole-2-carboxylic acid, with appropriate protecting groups.

-

Linear Peptide Fragment Assembly: Stepwise coupling of the protected amino acids to form linear peptide fragments.

-

Macrolactonization and Deprotection: Cyclization of the linear precursor to form the macrolactone core of Cochinmicin I, followed by the removal of protecting groups to yield the final natural product.

Below is a logical workflow diagram illustrating the key phases of the total synthesis.

Experimental Protocols and Data

This section provides detailed experimental protocols for the key transformations in the synthesis of Cochinmicin I, along with tabulated quantitative data for yields and other relevant metrics.

Synthesis of Key Building Blocks

The synthesis of the protected non-proteinogenic amino acids is foundational to the total synthesis. The dihydroxyphenylglycine (Dpg) residue is particularly sensitive to racemization, necessitating careful selection of protecting groups and reaction conditions.[2]

Protocol: Synthesis of Fmoc-D-Dpg(tBu)₂-OH

A detailed protocol for the protection of the Dpg core is crucial. While specific conditions can vary, a representative procedure involves the protection of the hydroxyl groups as tert-butyl ethers and the amino group with the Fmoc group.

-

Hydroxyl Protection: To a solution of D-3,5-dihydroxyphenylglycine in a suitable solvent (e.g., a mixture of dioxane and water), add sodium hydroxide and tert-butyl bromide. The reaction is typically heated to facilitate the ether formation.

-

Amino Protection: Following the protection of the hydroxyl groups, the amino group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or a similar Fmoc-donating reagent in the presence of a base such as sodium bicarbonate in a solvent system like acetone/water.

-

Purification: The final product is purified by column chromatography on silica gel.

Linear Peptide Fragment Assembly

The linear hexapeptide precursor is assembled by the coupling of smaller peptide fragments. This strategy minimizes the number of steps where the sensitive Dpg residue is exposed to potentially racemizing conditions.

Protocol: Peptide Coupling (General Procedure)

A standard peptide coupling protocol using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is employed.

-

Dissolve the N-terminally protected peptide or amino acid (1.0 eq.) and the C-terminally protected peptide or amino acid (1.0 eq.) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA), 2.0 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an acidic aqueous solution (e.g., 1 M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Table 1: Yields for Key Fragment Coupling Steps

| Coupling Step | Coupling Reagents | Solvent | Yield (%) |

| Boc-D-Ala-OH + H-D-aThr-OMe | HATU, DIPEA | DMF | 85 |

| Fmoc-D-Dpg(tBu)₂-OH + H-Pyr-OMe | HATU, DIPEA | DMF | 78 |

| Boc-D-Ala-D-aThr-OH + H-D-Dpg(tBu)₂-Pyr-OMe | HATU, DIPEA | DMF | 72 |

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Macrolactonization and Deprotection

The final key steps involve the cyclization of the linear precursor to form the macrocyclic structure and the subsequent removal of all protecting groups to afford Cochinmicin I. The macrolactonization is a critical step, and its success is highly dependent on the reaction conditions to favor intramolecular cyclization over intermolecular polymerization.

Protocol: Macrolactonization

-

The linear hexapeptide precursor is deprotected at the C-terminus (e.g., saponification of a methyl ester) and the N-terminus (e.g., removal of a Boc group with TFA).

-

The resulting amino acid is dissolved in a large volume of a suitable solvent (e.g., a mixture of CH₂Cl₂ and DMF) to achieve high dilution conditions (typically around 1 mM).

-

A macrolactonization-promoting reagent, such as DPPA (diphenylphosphoryl azide) with a base like NaHCO₃, or a carbodiimide-based reagent is added.

-

The reaction is stirred at room temperature for an extended period (12-24 hours).

-

The solvent is removed under reduced pressure, and the crude cyclized peptide is purified by preparative HPLC.

Protocol: Global Deprotection

-

The protected cyclic depsipeptide is dissolved in a cleavage cocktail, typically a strong acid such as trifluoroacetic acid (TFA) containing scavengers (e.g., triisopropylsilane and water) to quench reactive carbocations generated during the removal of acid-labile protecting groups like tert-butyl ethers.

-

The solution is stirred at room temperature for 1-3 hours.

-

The TFA is removed under a stream of nitrogen, and the crude product is precipitated by the addition of cold diethyl ether.

-

The precipitate is collected by centrifugation, washed with cold ether, and dried.

-

The final product, Cochinmicin I, is purified by preparative HPLC.

Table 2: Yields for Final Synthetic Steps

| Step | Reagents | Solvent | Yield (%) |

| Macrolactonization | DPPA, NaHCO₃ | DMF/CH₂Cl₂ | 30-40 |

| Global Deprotection | TFA, H₂O, TIS | - | >90 |

The following diagram illustrates the key bond formation in the macrolactonization step.

Conclusion

The total synthesis of Cochinmicin I is a challenging endeavor that has been successfully addressed through a strategic fragment condensation approach.[2] Careful management of the racemization-prone dihydroxyphenylglycine residues and optimization of the macrolactonization step are critical for the successful synthesis of this potent endothelin receptor antagonist. The methodologies and data presented in these application notes provide a comprehensive guide for researchers aiming to synthesize Cochinmicin I and its analogs for further biological evaluation and drug development. The exploration of alternative strategies, such as the Umpolung Amide Synthesis, may offer future improvements in efficiency and stereocontrol.[5]

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Cochinmicin I Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochinmicins are a family of cyclic depsipeptides that have garnered significant interest due to their potent biological activities. Cochinmicin I, in particular, exhibits promising antimicrobial and other pharmacological properties, making it an attractive scaffold for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of Cochinmicin I analogs, their purification, and subsequent biological evaluation.

Cochinmicin I is a cyclic depsipeptide with a unique structure that includes D-amino acids and the non-proteinogenic amino acid 3,5-dihydroxyphenylglycine (DHPG). The synthesis of such complex peptides requires a robust and well-defined strategy. The protocols outlined herein are based on the widely adopted Fmoc/tBu solid-phase peptide synthesis chemistry.

I. Solid-Phase Synthesis of Linear Peptide Precursors

The synthesis of Cochinmicin I analogs begins with the stepwise assembly of the linear peptide chain on a solid support. The following protocol details the use of Fmoc-protected amino acids and a suitable resin.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

1. Resin Selection and Preparation:

-

Resin: 2-Chlorotrityl chloride resin is recommended for the synthesis of peptide acids, as it allows for mild cleavage conditions that preserve acid-labile side-chain protecting groups if solution-phase cyclization is intended.

-

Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 5 mL per gram of resin).

2. Attachment of the First Amino Acid (Fmoc-D-Ala-OH):

-

Dissolve Fmoc-D-Ala-OH (2 equivalents relative to resin loading) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.

-

Add the solution to the swollen resin and agitate for 2 hours at room temperature.

-

Cap any unreacted sites by adding a solution of DCM/Methanol/DIPEA (80:15:5) and agitating for 30 minutes.

-

Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

3. Peptide Chain Elongation (Fmoc-SPPS Cycles):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Amino Acid Coupling:

-

Pre-activate the next Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Monitor coupling completion using a Kaiser test. If the test is positive, repeat the coupling step.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.

Incorporation of 3,5-Dihydroxyphenylglycine (DHPG):

-

Protection Strategy: For the incorporation of Fmoc-D-DHPG-OH, it is crucial to protect the two phenolic hydroxyl groups. Based on standard practices for protecting tyrosine residues, the use of tert-butyl (tBu) protecting groups is recommended.[1] These groups are stable to the basic conditions of Fmoc deprotection and can be cleaved simultaneously with other tBu-based side-chain protecting groups during the final acid cleavage. Therefore, Fmoc-D-DHPG(tBu,tBu)-OH should be used.

-

Couple Fmoc-D-DHPG(tBu,tBu)-OH using the standard coupling protocol described above.

Table 1: Recommended Protected Amino Acids for Cochinmicin I Analog Synthesis

| Amino Acid Position | Amino Acid | Recommended Protected Form |

| 1 | D-Alanine | Fmoc-D-Ala-OH |

| 2 | D-Phenylalanine | Fmoc-D-Phe-OH |

| 3 | L-Phenylalanine | Fmoc-L-Phe-OH |

| 4 | D-allo-Threonine | Fmoc-D-allo-Thr(tBu)-OH |

| 5 | D-DHPG | Fmoc-D-DHPG(tBu,tBu)-OH |

| 6 | D-DHPG | Fmoc-D-DHPG(tBu,tBu)-OH |

| 7 | Pyrrole-2-carboxylic acid | Boc-Pyrrole-2-carboxylic acid |

II. On-Resin Cyclization and Cleavage

The formation of the cyclic depsipeptide structure is a critical step. The following protocol describes an on-resin cyclization strategy to form the ester bond between the C-terminal D-Alanine and the side chain of D-allo-Threonine.

Workflow for On-Resin Depsipeptide Synthesis

References

Application Notes and Protocols: Fermentation and Isolation of Cochinmicin I from Microbispora sp.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochinmicins are a family of novel, potent cyclodepsipeptide endothelin antagonists produced by the actinomycete Microbispora sp. ATCC 55140. Cochinmicin I, in particular, has garnered interest for its potential therapeutic applications. This document provides detailed, representative protocols for the fermentation of Microbispora sp. to produce Cochinmicin I and for the subsequent isolation and purification of the compound. While the precise, proprietary protocols for Cochinmicin I production are not publicly available, the following methods are based on established techniques for the production of similar secondary metabolites from actinomycetes and are intended to provide a comprehensive guide for researchers in this field.

Data Presentation

The following tables summarize the expected quantitative data from the fermentation and purification processes. These values are representative and may vary depending on the specific experimental conditions.

Table 1: Representative Fermentation Parameters and Yield

| Parameter | Value |

| Fermentation Scale | 10 L |

| Inoculum Percentage | 5% (v/v) |

| Fermentation Medium | Representative Medium A |

| Temperature | 28-30°C |

| pH | 6.8 - 7.2 |

| Agitation | 200 rpm |

| Incubation Time | 7-10 days |

| Approximate Yield of Crude Extract | 5-10 g/L |

| Approximate Yield of Cochinmicin I | 50-150 mg/L |

Table 2: Representative Purification Scheme and Yields

| Purification Step | Starting Material | Product | Approximate Yield (%) | Purity (%) |

| Solvent Extraction | Fermentation Broth (10 L) | Crude Extract (50-100 g) | 90-95 | <10 |

| Silica Gel Chromatography | Crude Extract (50-100 g) | Partially Purified Fraction (5-10 g) | 40-50 | 30-40 |

| Preparative RP-HPLC | Partially Purified Fraction (5-10 g) | Cochinmicin I (>95% pure) | 25-35 | >95 |

Experimental Protocols

I. Fermentation of Microbispora sp. for Cochinmicin I Production

This protocol describes the submerged fermentation of Microbispora sp. ATCC 55140 for the production of Cochinmicin I.

1. Media Preparation

-

Seed Medium (per liter):

-

Soluble Starch: 20 g

-

Yeast Extract: 5 g

-

Peptone: 5 g

-

CaCO₃: 1 g

-

Adjust pH to 7.0 before autoclaving.

-

-

Production Medium (Representative Medium A, per liter):

-

Soybean Meal: 20 g

-

Soluble Starch: 30 g

-

Glucose: 10 g

-

Yeast Extract: 5 g

-

NaCl: 2 g

-

K₂HPO₄: 1 g

-

MgSO₄·7H₂O: 0.5 g

-

Adjust pH to 7.0 before autoclaving.

-

2. Inoculum Development

-

Prepare a stock culture of Microbispora sp. ATCC 55140 on a suitable agar medium (e.g., ISP Medium 2).

-

Inoculate a 250 mL flask containing 50 mL of seed medium with a loopful of the stock culture.

-

Incubate at 28°C for 2-3 days on a rotary shaker at 200 rpm.

-

Use this seed culture to inoculate the production fermenter at a 5% (v/v) ratio.

3. Production Fermentation

-

Sterilize the production fermenter containing the production medium.

-

Inoculate with the seed culture.

-

Carry out the fermentation at 28-30°C for 7-10 days. Maintain the pH between 6.8 and 7.2 and the agitation at 200 rpm.

-

Monitor the production of Cochinmicin I by periodically taking samples and analyzing them by HPLC.

II. Isolation and Purification of Cochinmicin I

This protocol outlines a representative multi-step process for the isolation and purification of Cochinmicin I from the fermentation broth.

1. Extraction of Crude Product

-

At the end of the fermentation, separate the mycelial biomass from the broth by centrifugation or filtration.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

2. Preliminary Purification by Silica Gel Chromatography

-

Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of the column.

-

Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by a gradient of ethyl acetate and methanol.

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing Cochinmicin I.

-